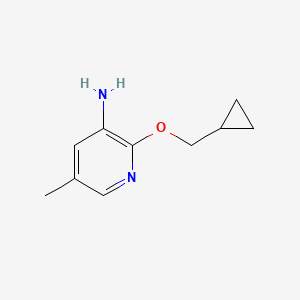

2-(Cyclopropylmethoxy)-5-methylpyridin-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(Cyclopropylmethoxy)-5-methylpyridin-3-amine is a heterocyclic compound that features a pyridine ring substituted with a cyclopropylmethoxy group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopropylmethoxy)-5-methylpyridin-3-amine typically involves the following steps:

Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with ammonia and aldehydes.

Introduction of the Cyclopropylmethoxy Group: This step can be achieved through a nucleophilic substitution reaction where a suitable leaving group on the pyridine ring is replaced by the cyclopropylmethoxy group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often using continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropylmethoxy)-5-methylpyridin-3-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where the cyclopropylmethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

Oxidation: Formation of corresponding pyridine N-oxide.

Reduction: Formation of the corresponding amine.

Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

2-(Cyclopropylmethoxy)-5-methylpyridin-3-amine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(Cyclopropylmethoxy)-5-methylpyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

4-[2-(Cyclopropylmethoxy)ethyl]phenol: Shares the cyclopropylmethoxy group but differs in the core structure.

3-Cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid: Contains a similar cyclopropylmethoxy group but with additional functional groups.

Uniqueness

2-(Cyclopropylmethoxy)-5-methylpyridin-3-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties compared to other similar compounds.

Biological Activity

2-(Cyclopropylmethoxy)-5-methylpyridin-3-amine is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on antimicrobial and anticancer properties, along with mechanisms of action and structure-activity relationships (SAR).

Structural Overview

The compound features a pyridine ring with a cyclopropylmethoxy group and a methyl group at specific positions. This configuration is believed to influence its interaction with biological targets, enhancing its pharmacological potential.

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. A study involving derivatives of this compound demonstrated effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 100 µg/mL |

| Klebsiella pneumoniae | 150 µg/mL |

| Staphylococcus aureus | 50 µg/mL |

| Bacillus cereus | 200 µg/mL |

The MIC values suggest that the compound is particularly effective against Gram-positive bacteria, which may be attributed to its ability to disrupt bacterial cell wall synthesis or function .

Anticancer Activity

In vitro studies have also assessed the anticancer properties of this compound. The compound was tested on human lung adenocarcinoma cells (A549) and showed a dose-dependent reduction in cell viability, indicating potential as an anticancer agent:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 50 | 66 |

| 100 | 45 |

These results highlight the compound's ability to induce cytotoxicity in cancer cells while sparing non-cancerous cells, suggesting selectivity that could be beneficial for therapeutic applications .

The mechanism by which this compound exerts its biological effects is believed to involve interactions with specific enzymes and receptors. The cyclopropylmethoxy group may enhance lipophilicity, facilitating better membrane penetration and target engagement. This could lead to inhibition of key metabolic pathways in bacteria and cancer cells, ultimately resulting in cell death or growth inhibition .

Structure-Activity Relationship (SAR)

The structural characteristics of this compound are crucial for its biological activity. Variations in substituents on the pyridine ring significantly affect potency:

| Compound Variation | Activity |

|---|---|

| Cyclopropyl group present | Enhanced antimicrobial and anticancer activity |

| Absence of cyclopropyl group | Reduced efficacy |

| Different alkyl substitutions on the amine | Variable effects on enzyme inhibition |

These findings suggest that specific modifications can optimize the pharmacological profile of the compound, indicating pathways for further drug development .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antibacterial activity of several derivatives, including this compound, against clinical isolates of resistant bacteria. Results showed significant zones of inhibition compared to standard antibiotics.

- Cancer Cell Line Studies : In another investigation, this compound was tested alongside known chemotherapeutics in A549 cells. It demonstrated synergistic effects when combined with cisplatin, suggesting potential for combination therapies in cancer treatment.

Properties

Molecular Formula |

C10H14N2O |

|---|---|

Molecular Weight |

178.23 g/mol |

IUPAC Name |

2-(cyclopropylmethoxy)-5-methylpyridin-3-amine |

InChI |

InChI=1S/C10H14N2O/c1-7-4-9(11)10(12-5-7)13-6-8-2-3-8/h4-5,8H,2-3,6,11H2,1H3 |

InChI Key |

RDJHKNJJTOFIFS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(N=C1)OCC2CC2)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.